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Compound of Interest

Compound Name: Keto-itraconazole

Cat. No.: B608329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms

of keto-itraconazole, a primary active metabolite of the broad-spectrum antifungal agent

itraconazole. Understanding the chiral properties of this molecule is critical for elucidating its

pharmacological and toxicological profile, and for the development of potentially more selective

and efficacious therapeutic agents.

The Stereochemical Complexity of Itraconazole and
its Metabolites
Itraconazole is a structurally complex molecule characterized by three chiral centers, giving rise

to a total of eight possible stereoisomers. These exist as four pairs of enantiomers with cis and

trans configurations at the dioxolane ring.[1] The commercially available formulation of

itraconazole is a 1:1:1:1 racemic mixture of four cis-stereoisomers.[1]

Keto-itraconazole is formed through the oxidation of the sec-butyl side chain of itraconazole, a

metabolic process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3]

This metabolic conversion is highly stereoselective. In vitro and in vivo studies have

demonstrated that only the (2R,4S,2'R)- and (2R,4S,2'S)-isomers of itraconazole are

significantly metabolized to hydroxy-itraconazole and subsequently to keto-itraconazole and

N-desalkyl-itraconazole.[4][5] Consequently, the keto-itraconazole detected in plasma is

predominantly of the (2R,4S) stereochemistry at the dioxolane ring.[4][6] This stereoselectivity
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in metabolism results in a different isomeric composition of the active metabolite pool

compared to the parent drug administered.

The primary stereoisomers of keto-itraconazole formed in vivo are (2R,4S,2'R)-keto-
itraconazole and (2R,4S,2'S)-keto-itraconazole.[7]

Quantitative Analysis of Biological Activity
While extensive research has been conducted on the differential biological activities of

itraconazole stereoisomers, there is a notable scarcity of data for the individual stereoisomers

of keto-itraconazole. The available quantitative data primarily pertains to the parent

compound's isomers and the undifferentiated mixture of keto-itraconazole metabolites.

Antifungal and Antiangiogenic Activity of Itraconazole
Stereoisomers
Studies have revealed significant differences in the antifungal and antiangiogenic potency

among the eight stereoisomers of itraconazole.[1] The cis-isomers have generally been found

to be more potent in their antiangiogenic activity.[1] A summary of the inhibitory concentrations

for the parent drug's isomers is presented below.
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Stereoisomer Configuration
HUVEC
Proliferation IC50
(nM)[1]

C. albicans MIC80
(µg/mL)[1]

Cis-Isomers

1a (2S,4R,2’S) 25 ± 5 0.06

1b (2S,4R,2’R) 25 ± 5 0.06

1c (2R,4S,2’S) 45 ± 5 0.06

1d (2R,4S,2’R) 45 ± 5 0.06

Trans-Isomers

1e (2S,4S,2’S) 170 ± 20 0.06

1f (2S,4S,2’R) 170 ± 20 0.06

1g (2R,4R,2’S) 300 ± 40 >2

1h (2R,4R,2’R) 300 ± 40 >2

CYP3A4 Inhibition Profile
Itraconazole and its metabolites are potent inhibitors of CYP3A4.[2][8] This inhibitory activity is

a key factor in drug-drug interactions. While data for individual keto-itraconazole
stereoisomers is not available, the inhibitory potency of the mixture of itraconazole metabolites

has been determined.

Compound
Unbound IC50 (nM) for Midazolam
Hydroxylation[2]

Itraconazole (mixture) 6.1

Hydroxy-itraconazole (mixture) 4.6

Keto-itraconazole (mixture) 7.0

N-desalkyl-itraconazole (mixture) 0.4
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Experimental Protocols
The separation and characterization of keto-itraconazole stereoisomers are essential for

studying their individual properties. While specific protocols for keto-itraconazole are not

widely published, methods developed for the chiral separation of itraconazole and the

structurally similar ketoconazole provide a strong foundation.

Chiral High-Performance Liquid Chromatography
(HPLC) for Itraconazole Stereoisomers
A representative method for the separation of itraconazole stereoisomers is detailed below. A

similar approach with optimization of the mobile phase and chiral stationary phase would be

applicable for the separation of keto-itraconazole isomers.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD.

Mobile Phase: A mixture of hexane, ethanol, and methanol. The exact ratio needs to be

optimized for baseline separation.

Flow Rate: Typically around 1.0 mL/min.

Temperature: Controlled column temperature, for instance, at 25°C.

Detection: UV detection at a wavelength of 260 nm.

Capillary Electrophoresis for Ketoconazole
Stereoisomers
Capillary electrophoresis (CE) offers an alternative high-resolution technique for chiral

separations. A published method for the separation of ketoconazole stereoisomers is as

follows:

Instrumentation: Capillary electrophoresis system with a diode-array detector.
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Capillary: Fused-silica capillary.

Background Electrolyte: 10 mM phosphate buffer at pH 2.5.[9]

Chiral Selector: 20 mM heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD).[9][10]

Additive: 5 mM sodium dodecyl sulfate (SDS) and 1.0% (v/v) methanol.[9][10]

Applied Voltage: 25 kV.[9]

Temperature: 25°C.[9]

The following diagram illustrates a generalized workflow for the chiral separation and analysis

of keto-itraconazole stereoisomers.
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Fig. 1: Experimental workflow for chiral separation and analysis.
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Signaling Pathway Interactions: The Hedgehog
Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has

been implicated in the pathogenesis of various cancers.[11] Itraconazole has been identified as

a potent inhibitor of the Hh pathway, acting on the essential pathway component Smoothened

(Smo).[11][12] This inhibitory action is distinct from its antifungal mechanism.[11]

The canonical Hedgehog signaling pathway is depicted below.
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Fig. 2: Hedgehog signaling pathway and the inhibitory action of Itraconazole.

To date, there are no published studies investigating the effects of keto-itraconazole or its

individual stereoisomers on the Hedgehog signaling pathway. Given that keto-itraconazole is

a major and potent metabolite, this represents a significant knowledge gap and a promising

area for future research. Elucidating the stereoselective effects of keto-itraconazole on this

and other signaling pathways could pave the way for the development of novel anticancer

therapies with improved specificity and reduced off-target effects.

Future Directions and Conclusion
The study of keto-itraconazole's stereochemistry is still in its early stages. While the

stereoselective nature of its formation is understood, a significant lack of data on the individual

biological activities of its stereoisomers remains. Future research should focus on:

Synthesis and Isolation: The chemical synthesis and preparative separation of individual

keto-itraconazole stereoisomers are necessary to enable detailed pharmacological studies.

Pharmacological Profiling: A comprehensive evaluation of the antifungal, antiangiogenic, and

other biological activities of each keto-itraconazole stereoisomer is crucial.

Signaling Pathway Analysis: Investigating the effects of individual keto-itraconazole
stereoisomers on the Hedgehog and other relevant signaling pathways will provide valuable

insights into their mechanisms of action.

In Vivo Studies: Preclinical animal studies with individual keto-itraconazole stereoisomers

are needed to assess their pharmacokinetic and pharmacodynamic profiles in a

physiological context.

In conclusion, while our understanding of itraconazole's stereochemistry is well-established, the

chiral landscape of its primary metabolite, keto-itraconazole, remains largely unexplored. The

stereoselective metabolism of itraconazole suggests that the pharmacological effects observed

in vivo may be significantly influenced by the specific stereoisomers of keto-itraconazole that

are formed. A deeper investigation into the properties of these individual isomers is therefore
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essential for a complete understanding of itraconazole's therapeutic effects and for the

potential development of improved, stereochemically pure drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608329#stereochemistry-and-isomeric-forms-of-keto-
itraconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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